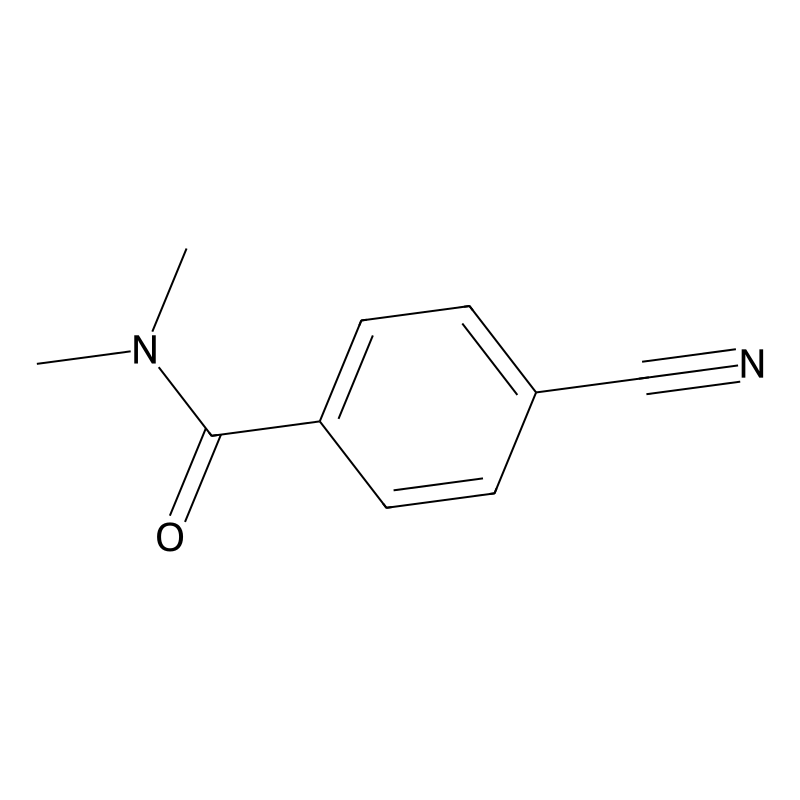

4-cyano-N,N-dimethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application: 4-Cyano-N,N-dimethylbenzamide is used as a reagent in chemical synthesis.

Results: The outcomes also depend on the specific synthesis process.

Crystallography

4-Cyano-N,N-dimethylbenzamide is an organic compound with the molecular formula CHNO. It features a benzamide structure where a cyano group is substituted at the para position relative to the amide functional group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties.

The reactivity of 4-cyano-N,N-dimethylbenzamide can be explored through various chemical transformations:

- Hydroxyalkylation: This reaction can occur under metal-free conditions, leading to the formation of hydroxyalkyl derivatives.

- Cross-Coupling Reactions: The compound can participate in copper-catalyzed cross-coupling reactions, which are valuable for synthesizing more complex molecular architectures .

- Reduction Reactions: It can be reduced to form other amines, demonstrating its versatility in synthetic organic chemistry .

Research indicates that 4-cyano-N,N-dimethylbenzamide exhibits various biological activities, particularly in the realm of pharmacology. Its derivatives have shown promise in:

- Antimicrobial Activity: Certain derivatives of this compound possess antimicrobial properties, making them candidates for further drug development.

- Anticancer Properties: Preliminary studies suggest that some analogs may inhibit cancer cell proliferation, highlighting their potential in oncology .

Several methods have been developed for synthesizing 4-cyano-N,N-dimethylbenzamide:

- Direct Reaction of Benzamide with Cyanogen Bromide: This method involves treating N,N-dimethylbenzamide with cyanogen bromide under controlled conditions to introduce the cyano group.

- Using 4-Aminobenzonitrile: Another approach includes reacting 4-aminobenzonitrile with dimethylformamide dimethyl acetal, followed by hydrolysis to yield the desired product.

- Copper-Catalyzed Reactions: Utilizing copper nanoparticles as catalysts can enhance the efficiency of synthesizing this compound from carboxylic acids .

4-Cyano-N,N-dimethylbenzamide finds applications in various fields:

- Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against infections and cancer.

- Material Science: The compound can be used in the synthesis of polymers and other materials due to its unique chemical properties.

- Analytical Chemistry: It serves as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Interaction studies involving 4-cyano-N,N-dimethylbenzamide have focused on its binding affinity to biological targets. For instance:

- Protein Binding Studies: These studies assess how well the compound interacts with specific proteins, which is crucial for drug design.

- In Silico Docking Studies: Computational models help predict how this compound might interact with various biological receptors, aiding in understanding its potential therapeutic effects .

Several compounds share structural similarities with 4-cyano-N,N-dimethylbenzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Dimethylbenzamide | No cyano group | Commonly used as a solvent and intermediate |

| 4-Aminobenzamide | Amino group instead of cyano | Exhibits different biological activities |

| 4-Cyanobenzamide | Similar structure but lacks dimethyl groups | More hydrophilic; different solubility profiles |

| N,N-Diethylbenzamide | Ethyl groups instead of methyl | Variations in reactivity and biological activity |

The presence of the cyano group in 4-cyano-N,N-dimethylbenzamide significantly alters its reactivity and biological profile compared to these similar compounds.